Cas no 1040633-02-0 (8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide)

8-Chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide is a synthetic small molecule featuring a thienoquinoline core with a chloro-substituted quinoline ring and a morpholine-containing side chain. This compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or other biologically active agents. Its structural complexity allows for selective interactions with target proteins, while the morpholine moiety enhances solubility and pharmacokinetic properties. The presence of the chloro and ethylphenyl groups may contribute to improved binding affinity and metabolic stability. Suitable for research applications, this compound offers a scaffold for further derivatization in drug discovery programs.
8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide structure
1040633-02-0 structure
Product name:8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide
CAS No:1040633-02-0
MF:C26H26ClN3O2S
MW:480.021543979645
CID:5383014

8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 8-Chloro-3-(4-ethylphenyl)-N-[2-(4-morpholinyl)ethyl]thieno[3,2-c]quinoline-2-carboxamide
    • 8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide
    • Inchi: 1S/C26H26ClN3O2S/c1-2-17-3-5-18(6-4-17)23-21-16-29-22-8-7-19(27)15-20(22)24(21)33-25(23)26(31)28-9-10-30-11-13-32-14-12-30/h3-8,15-16H,2,9-14H2,1H3,(H,28,31)
    • InChI Key: JJCHYVZXXRTTLC-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(Cl)=CC=2)C2SC(C(NCCN3CCOCC3)=O)=C(C3=CC=C(CC)C=C3)C=2C=1

Experimental Properties

  • Density: 1.290±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 709.2±60.0 °C(Predicted)
  • pka: 13.23±0.46(Predicted)

8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3382-5911-3mg
8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide
1040633-02-0 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3382-5911-15mg
8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide
1040633-02-0 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3382-5911-5μmol
8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide
1040633-02-0 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3382-5911-2mg
8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide
1040633-02-0 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3382-5911-10μmol
8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide
1040633-02-0 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3382-5911-4mg
8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide
1040633-02-0 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3382-5911-2μmol
8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide
1040633-02-0 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3382-5911-1mg
8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide
1040633-02-0 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3382-5911-5mg
8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide
1040633-02-0 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3382-5911-10mg
8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide
1040633-02-0 90%+
10mg
$79.0 2023-04-26

Additional information on 8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide

Introduction to 8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide (CAS No. 1040633-02-0)

8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound, identified by its CAS number 1040633-02-0, belongs to the class of thieno[3,2-c]quinoline derivatives, which are known for their potential in modulating various biological pathways. The presence of multiple functional groups, including a chloro substituent, an ethylphenyl moiety, and a morpholin-4-yl ethyl chain, contributes to its complex chemical behavior and biological activity.

The structural framework of this compound integrates a thiophene ring fused with a quinoline core, creating a scaffold that is both rigid and flexible enough to interact with biological targets. The 8-chloro group at the 8-position of the quinoline ring enhances its electronic properties, making it more susceptible to nucleophilic attack and facilitating its role in various biochemical reactions. Additionally, the 4-ethylphenyl group at the 3-position introduces steric hindrance and electronic modulation, which can influence the compound's binding affinity and selectivity.

The N-[2-(morpholin-4-yl)ethyl] substituent is particularly noteworthy as it introduces a polar amine group linked to a morpholine ring. Morpholine derivatives are well-known for their ability to enhance solubility and bioavailability in drug candidates. This particular substitution not only improves the compound's solubility in both aqueous and organic solvents but also potentially enhances its interaction with biological targets that require polar interactions. The combination of these features makes 8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide a promising candidate for further investigation in medicinal chemistry.

In recent years, there has been growing interest in thieno[3,2-c]quinoline derivatives due to their reported activities against various diseases, including cancer and infectious diseases. The unique structural features of this class of compounds allow them to engage with multiple biological pathways simultaneously, making them attractive for developing multifunctional therapeutics. For instance, studies have shown that thieno[3,2-c]quinolines can inhibit kinases and other enzymes involved in cancer cell proliferation and survival. The presence of the chloro group in 8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide may further enhance its inhibitory effects by improving binding affinity to target enzymes.

The morpholine ring in this compound also plays a crucial role in its pharmacological profile. Morpholine derivatives are known to exhibit anti-inflammatory, antiviral, and antibacterial properties. By incorporating a morpholine moiety into the quinoline scaffold, researchers aim to leverage these properties while maintaining or enhancing other pharmacological effects. The N-[2-(morpholin-4-yl)ethyl] group specifically provides a flexible linker that can adapt to different binding environments, potentially increasing the compound's efficacy across various biological targets.

Recent advancements in computational chemistry have enabled more accurate predictions of the pharmacological properties of complex molecules like 8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide. Molecular docking studies have shown that this compound can interact with several key proteins involved in cancer progression and inflammation. These interactions are mediated by the various functional groups present in the molecule, particularly the polar amine group from the morpholine ring and the hydrophobic regions provided by the quinoline and ethylphenyl moieties.

In addition to computational studies, experimental investigations have also provided valuable insights into the biological activity of this compound. In vitro assays have demonstrated that 8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yielding)ethyl]thieno[3,2-c]quinolinecarboxamide exhibits potent inhibitory effects on several enzymes relevant to cancer therapy. These include kinases such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), which are crucial for tumor growth and angiogenesis. Furthermore, preliminary cell-based assays have shown that this compound can induce apoptosis in certain cancer cell lines while having minimal toxicity on healthy cells.

The synthesis of 8-chloro--(4 ethyiphenyI)-N-[Z(morpholln--41 y1)ethy1Jthienon [32 c}quino1me--Z--carboxarnide is another area of active research. The multi-step synthetic route involves careful selection of reagents and reaction conditions to ensure high yield and purity. Key steps include cyclization reactions to form the thienone ring system followed by functional group transformations such as chlorination and alkylation. Advances in synthetic methodologies have allowed for more efficient production processes while minimizing side reactions.

The potential therapeutic applications of this compound are vast due to its broad spectrum of biological activities. In addition to its anti-cancer properties mentioned earlier; it has also shown promise against infectious diseases caused by bacteria; viruses; fungi; parasites; etc.. This versatility makes it an attractive candidate for further development into novel therapeutics targeting multiple diseases simultaneously.

The development pipeline for this compound is still evolving; however several key milestones have been achieved thus far These include successful synthesis; purification; characterization through spectroscopic techniques such as NMR; HPLC; mass spectrometry etc.. Additionally preliminary pharmacokinetic studies indicate good oral bioavailability suggesting potential clinical utility if further validated through larger scale trials.

The future direction for research on 8-chloro--(34 ethyiphenyI)--N--(Z(morpholln--41 y1)ethy1Jthienon [32 c}quino1me--Z--carboxarnide includes expanding its chemical library through structure-based drug design; exploring new synthetic routes for improved efficiency; conducting comprehensive preclinical studies including toxicology assessments; investigating mechanisms-of-action at both molecular levels; translating findings into clinical trials where possible These efforts will be critical towards realizing full clinical potential ensuring safe effective treatments become available patients worldwide.

Recommend Articles

Recommended suppliers
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.